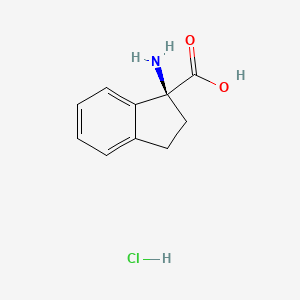(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hcl
CAS No.:
Cat. No.: VC17601444
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12ClNO2 |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | (1S)-1-amino-2,3-dihydroindene-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H/t10-;/m0./s1 |
| Standard InChI Key | PKWJOVLAHBCCTC-PPHPATTJSA-N |
| Isomeric SMILES | C1C[C@](C2=CC=CC=C21)(C(=O)O)N.Cl |
| Canonical SMILES | C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic indene scaffold substituted with an amino group (-NH₂) and a carboxylic acid (-COOH) at the 1-position of the dihydroindene ring. The (S)-configuration at the chiral center dictates its stereochemical identity, which is critical for interactions with biological targets. The hydrochloride salt form introduces a chloride counterion, improving stability and solubility.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| CAS Registry Number | 60903-07-3 |
| Solubility | Highly soluble in aqueous media |
| Chirality | (S)-enantiomer |
The indane core contributes to rigidity, while the amino and carboxylic acid groups enable zwitterionic behavior, allowing the molecule to participate in hydrogen bonding and ionic interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves multi-step organic reactions:
-
Indene Hydrogenation: Catalytic hydrogenation of indene yields 2,3-dihydroindene, saturating the double bond to form the bicyclic structure.
-
Chiral Amination: Enantioselective introduction of the amino group via methods such as asymmetric catalysis or resolution ensures the (S)-configuration.
-
Carboxylation: The amino-substituted intermediate undergoes carboxylation, often using carbon dioxide or cyanide-based reagents, to introduce the carboxylic acid moiety.
-
Hydrochloride Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, enhancing crystallinity and solubility.
Industrial-scale production optimizes these steps for yield and purity, employing techniques like continuous-flow reactors to minimize by-products .
Biological and Pharmacological Relevance
Mechanism of Action
The compound’s amino and carboxylic acid groups enable interactions with enzymes and receptors, particularly those involved in apoptotic pathways. For example, it may inhibit Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation and cancer cell death . Preclinical studies suggest it sensitizes resistant tumor cells to apoptosis, as observed in non-small cell lung cancer models.
Table 2: Hypothesized Biological Targets
| Target Class | Potential Interaction | Biological Effect |
|---|---|---|
| Caspases | Allosteric activation | Apoptosis induction |
| Neurotransmitters | Modulation of serotonin/dopamine | Neuroprotective effects |
| SHP2 Phosphatase | Competitive inhibition | Antiproliferative activity |
Therapeutic Applications
-
Oncology: Demonstrated pro-apoptotic activity in vitro, with a favorable therapeutic index in lung and colorectal cancer models.
-
Neurology: Preliminary evidence suggests modulation of neurotransmitter systems, potentially aiding in depression and anxiety disorders.
Comparative Analysis with Structural Analogs
Functional Group Variations
Comparing the target compound to analogs highlights the importance of its stereochemistry and functional groups:
-
(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: The (R)-enantiomer exhibits reduced binding affinity to caspases, underscoring the necessity of the (S)-configuration for biological activity .
-
Spirocyclic Derivatives: Compounds like (1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine lack the carboxylic acid group, limiting their zwitterionic properties and solubility .
Future Directions and Research Gaps
Unanswered Questions
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.
-
Clinical Translation: No human trials have been conducted to date, leaving efficacy and safety in vivo uncertain.
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume